Mannose 1-phosphate (sodium)
Description
Biological Prevalence and Ubiquitous Distribution in Living Systems
Fundamental Role as an Intermediate in Carbohydrate Metabolism
Mannose 1-phosphate serves as a crucial link between mannose and the synthesis of activated mannose donors required for glycosylation. wikipedia.org Its formation is a key step in directing mannose into these biosynthetic pathways. The primary route to mannose 1-phosphate is through the isomerization of mannose-6-phosphate (B13060355) (M6P), a reaction catalyzed by the enzyme phosphomannomutase (PMM). nih.govhmdb.camdpi.com Mannose-6-phosphate itself can be generated either by the phosphorylation of free mannose by hexokinase or from the conversion of fructose-6-phosphate (B1210287), an intermediate of glycolysis. nih.govnumberanalytics.com
The central role of mannose 1-phosphate is highlighted by its position as the direct precursor to guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose). medchemexpress.commedchemexpress.com This conversion is carried out by the enzyme mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase). reactome.orgwikipedia.org
Overview of Key Metabolic Branch Points Involving Mannose 1-Phosphate
The metabolic fate of mannose 1-phosphate is primarily directed towards the synthesis of activated sugar donors for glycosylation, a process essential for the structure and function of many proteins and lipids.
The conversion of mannose 1-phosphate to GDP-mannose is a critical branch point. reactome.org GDP-mannose is the primary donor of mannose for the assembly of N-linked glycans, O-linked glycans, C-mannosylation, and the glycosylphosphatidylinositol (GPI) anchors that tether some proteins to cell membranes. nih.gov The synthesis of GDP-mannose from mannose 1-phosphate and guanosine triphosphate (GTP) is a highly regulated step. reactome.org
From GDP-mannose, the metabolic pathway can further branch. GDP-mannose is a precursor for the synthesis of dolichol-phosphate-mannose (Dol-P-Man) , another important mannose donor in the endoplasmic reticulum. nih.gov Furthermore, GDP-mannose can be converted to GDP-fucose , highlighting the interconnectedness of nucleotide sugar metabolism. oup.comnih.gov
A deficiency in the enzyme phosphomannomutase (PMM2), which produces mannose 1-phosphate from mannose-6-phosphate, leads to a group of genetic disorders known as PMM2-CDG (Congenital Disorders of Glycosylation). mdpi.com In these conditions, the reduced synthesis of mannose 1-phosphate leads to a decreased production of GDP-mannose and other mannose-derived metabolites, resulting in abnormal glycoprotein (B1211001) synthesis. oup.comnih.govoup.com
The interplay between mannose metabolism and glycolysis is another significant aspect. Mannose-6-phosphate, the precursor to mannose 1-phosphate, can be isomerized to fructose-6-phosphate, which then enters the glycolytic pathway to be converted to pyruvate (B1213749). numberanalytics.comwikipedia.org The balance between the flux of mannose-6-phosphate towards glycolysis versus glycosylation is a key regulatory point in cellular metabolism. nih.gov
Table 1: Key Enzymes in Mannose 1-Phosphate Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Phosphomannomutase (PMM) | Isomerization | Mannose-6-phosphate | Mannose 1-phosphate |
| Mannose-1-phosphate guanylyltransferase | Synthesis of activated mannose donor | Mannose 1-phosphate, GTP | GDP-mannose, Diphosphate |
| Hexokinase | Phosphorylation of mannose | Mannose, ATP | Mannose-6-phosphate, ADP |
Table 2: Metabolic Fates of Mannose 1-Phosphate Derivatives
| Derivative | Precursor | Key Role |
|---|---|---|
| GDP-mannose | Mannose 1-phosphate | Primary mannose donor for N-glycosylation, O-glycosylation, C-mannosylation, GPI anchor synthesis |
| Dolichol-phosphate-mannose | GDP-mannose | Mannose donor in the endoplasmic reticulum |
Properties
Molecular Formula |
C6H12NaO9P |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
sodium;[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5+,6?;/m1./s1 |
InChI Key |
YSLVOZPKBHMBRV-XXIBIAAKSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Enzymatic Interconversions of Mannose 1 Phosphate
Precursor Formation: Mannose-6-Phosphate (B13060355) Generation
The initial step in the pathway leading to mannose 1-phosphate is the formation of mannose-6-phosphate. This can be achieved through two primary enzymatic routes.
Hexokinase, a key enzyme in glycolysis, can phosphorylate D-mannose at the C-6 position, utilizing adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to yield mannose-6-phosphate. This reaction is analogous to the phosphorylation of glucose, demonstrating the broader substrate recognition of hexokinase.
Alternatively, mannose-6-phosphate can be synthesized from fructose-6-phosphate (B1210287), an intermediate of glycolysis. This reversible isomerization is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI). google.comresearchgate.net This enzymatic step provides a critical link between glucose and mannose metabolic pathways. mdpi.com
Phosphomannomutase (PMM) Activity: The Conversion of Mannose 6-Phosphate to Mannose 1-Phosphate
The central reaction in the biosynthesis of mannose 1-phosphate is the intramolecular phosphoryl group transfer from the C-6 to the C-1 position of mannose, a reaction catalyzed by the enzyme phosphomannomutase (PMM). researchgate.netcore.ac.uk This conversion is a critical control point in the synthesis of mannose-derived glycoconjugates.
In humans, two main isoforms of PMM exist, PMM1 and PMM2, which share significant sequence identity but have distinct physiological roles. nih.gov The catalytic mechanism of PMM involves a two-step process. nih.gov The enzyme first requires activation through the transfer of a phosphate group from a bisphosphorylated sugar, such as glucose-1,6-bisphosphate, to a catalytic aspartyl residue in the active site. nih.gov This phosphorylated enzyme can then donate the phosphate to the C-1 position of mannose-6-phosphate, forming a mannose-1,6-bisphosphate (B95564) intermediate. Subsequently, the enzyme abstracts the phosphate from the C-6 position, resulting in the formation of mannose 1-phosphate and regeneration of the phosphorylated enzyme. ebi.ac.uk
While both PMM1 and PMM2 catalyze the mutase reaction, PMM1 can also exhibit phosphatase activity under specific conditions, such as in the presence of inosine (B1671953) monophosphate (IMP). nih.gov PMM2, on the other hand, is primarily dedicated to the mutase reaction that provides mannose 1-phosphate for glycosylation pathways. nih.gov
Phosphomannomutases exhibit specificity for their substrates. For instance, the PMM from Pseudomonas aeruginosa can catalyze the interconversion of both mannose phosphates and glucose phosphates. nih.gov The kinetic parameters of these enzymes can vary depending on the organism and the specific isoform. For example, the PMM/PGM from Pseudomonas aeruginosa shows comparable V/K values for mannose 6-phosphate and glucose 6-phosphate, indicating they are equally good substrates. nih.gov In contrast, the PMM activity of PGMTk from Thermococcus kodakaraensis follows Michaelis-Menten kinetics with a Km of 3.2 mM for mannose 1-phosphate at 90°C. asm.org
Table 1: Kinetic Parameters of Phosphomannomutases
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Pseudomonas aeruginosa PMM/PGM | Mannose 1-Phosphate | 17 | - | - | nih.gov |
| Pseudomonas aeruginosa PMM/PGM | Glucose 1-Phosphate | 22 | - | - | nih.gov |
| Thermococcus kodakaraensis PGMTk | Mannose 1-Phosphate | 3200 | 330 | - | asm.org |
| Human PMM1 | Mannose 1-Phosphate to Mannose 6-Phosphate | - | - | ~10⁵ | nih.gov |
| Human PMM2 | Mannose 1-Phosphate to Mannose 6-Phosphate | - | - | ~10⁵ | nih.gov |
Nucleotide Sugar Synthesis from Mannose 1-Phosphate
Mannose 1-phosphate serves as the direct precursor for the synthesis of guanosine (B1672433) diphosphate-mannose (GDP-mannose), a key activated sugar nucleotide. ontosight.aimedchemexpress.com This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (or mannose-1-phosphate guanylyltransferase), which utilizes guanosine triphosphate (GTP) as the source of the guanosine monophosphate (GMP) moiety. ontosight.aiuniprot.org GDP-mannose is then used as a mannosyl donor in the biosynthesis of N-linked glycans, O-mannosyl glycans, and glycosylphosphatidylinositol (GPI) anchors. mdpi.comresearchgate.net Furthermore, GDP-mannose can be converted to other nucleotide sugars, such as GDP-fucose, expanding the repertoire of building blocks for complex glycan structures. mdpi.comoup.com In some organisms, mannose 1-phosphate can also be converted to other nucleotide sugars like ADP-mannose. researchgate.net
Guanosine Diphosphate (B83284) (GDP)-Mannose Biosynthesis: Role of Mannose-1-Phosphate Guanylyltransferase (GMP/MPG/GMPPB)
Guanosine Diphosphate (GDP)-Mannose is a critical activated sugar nucleotide that serves as a mannosyl donor in a multitude of biosynthetic pathways, including the glycosylation of proteins and lipids. The synthesis of GDP-Mannose is a pivotal step, catalyzed by the enzyme Mannose-1-Phosphate Guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPPB). creative-enzymes.comnih.gov This enzyme facilitates the condensation of Mannose 1-phosphate with Guanosine Triphosphate (GTP) to yield GDP-Mannose and pyrophosphate. wikipedia.orgrsc.orgresearchgate.net The essential nature of this reaction is underscored by its role in providing the building blocks for vital cellular components such as N- and C-glycans, glycosylphosphatidylinositol (GPI) anchors, and various glycolipids. creative-enzymes.com In some organisms, like Pseudomonas aeruginosa, this enzyme is bifunctional, possessing both phosphomannose isomerase and mannose-1-phosphate guanylyltransferase activities. creative-enzymes.com
Enzymatic Mechanism and Cofactor Requirements (e.g., GTP, Divalent Cations)
The enzymatic reaction catalyzed by Mannose-1-Phosphate Guanylyltransferase (GMPPB) is a reversible nucleotidyl transfer. The enzyme utilizes alpha-D-mannose 1-phosphate and Guanosine Triphosphate (GTP) as substrates to form GDP-alpha-D-mannose and inorganic pyrophosphate. wikipedia.orgwikipedia.org This reaction is a key control point in the synthesis of mannose-containing glycoconjugates. creative-enzymes.com The hydrolysis of the released pyrophosphate by pyrophosphatase helps to drive the reaction in the forward direction, towards the synthesis of GDP-Mannose. researchgate.net
The catalytic activity of GMPPB is critically dependent on the presence of divalent cations. creative-enzymes.com Magnesium (Mg²⁺) is considered the likely in vivo cofactor and is required for the enzyme to coordinate with its substrates and facilitate the catalytic process. nih.govuniprot.org While manganese (Mn²⁺) can also be utilized in vitro, with some studies on recombinant proteins showing higher activity with Mn²⁺, native protein activity is often higher with Mg²⁺. uniprot.org
Table 1: Kinetic Parameters of Mannose-1-Phosphate Guanylyltransferase
| Substrate | Michaelis Constant (K_M) | Notes | Reference |
| Mannose 1-phosphate | 0.2 mM | - | uniprot.org |
| GTP | 0.36 mM | - | uniprot.org |
| GDP-Mannose | 39 nM | Product inhibition | uniprot.org |
This table presents the Michaelis constants (K_M) for the substrates of Mannose-1-Phosphate Guanylyltransferase and the inhibition constant for its product, GDP-Mannose.
Structural Biology of Mannose-1-Phosphate Guanylyltransferases
The structural architecture of Mannose-1-Phosphate Guanylyltransferase (GMPPB) has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing a conserved two-domain organization. nih.govnih.gov The N-terminal domain features a Rossmann-like fold, characteristic of nucleotide-binding proteins, while the C-terminal domain forms a left-handed β-helix (LβH). nih.govnih.govresearchgate.net This structural arrangement is crucial for the enzyme's function, with the N-terminal domain being primarily responsible for catalysis. researchgate.netresearchgate.net
GMPPB can exist as a homodimer or as part of a larger hetero-oligomeric complex. nih.govuniprot.org For instance, the human enzyme forms a complex with a regulatory subunit, GMPPA. rcsb.org This interaction can modulate the enzyme's activity. uniprot.org The crystal structure of GMPPB from Thermotoga maritima and the cryo-EM structure of the human GMPPA-GMPPB complex have provided significant insights into the enzyme's oligomeric states and the interactions between its subunits. nih.govnih.govrcsb.org The dimerization interface is often mediated by the C-terminal LβH domain. nih.gov
Formation of Dolichol-Phosphate-Mannose (Dol-P-Man)
Dolichol-Phosphate-Mannose (Dol-P-Man) is another essential mannosyl donor, particularly for glycosylation reactions occurring within the lumen of the endoplasmic reticulum (ER). nih.govpnas.org The synthesis of Dol-P-Man is directly dependent on the availability of GDP-Mannose. nih.govhmdb.caoup.com The enzyme Dolichol-P-Mannose Synthase (DPMS), located on the cytoplasmic face of the ER, catalyzes the transfer of a mannose residue from GDP-Mannose to Dolichol-Phosphate (Dol-P). nih.govpnas.org The resulting Dol-P-Man is then translocated across the ER membrane, making the mannose moiety available for the synthesis of N-glycan precursors, GPI anchors, and for O-mannosylation of proteins. nih.govpnas.orghmdb.ca A deficiency in the synthesis of GDP-Mannose, due to impaired phosphomannomutase activity, leads to a subsequent reduction in the levels of Dol-P-Man. oup.com
Pathways for Other Mannose-Derived Nucleotide Sugars (e.g., GDP-Fucose)
GDP-Mannose, synthesized from Mannose 1-phosphate, serves as a crucial branch point for the synthesis of other activated sugar nucleotides. A prominent example is the de novo synthesis of Guanosine Diphosphate-Fucose (GDP-Fucose). plos.orgresearchgate.netreactome.org This pathway is the primary source of GDP-Fucose in many organisms. rupress.orgoup.com
The conversion of GDP-Mannose to GDP-Fucose involves a two-enzyme, three-step process. plos.orgrupress.org The first enzyme, GDP-mannose 4,6-dehydratase (GMDS), catalyzes the conversion of GDP-Mannose to the unstable intermediate GDP-4-keto-6-deoxymannose. plos.orgresearchgate.net Subsequently, the second enzyme, which has dual epimerase and reductase activities (often referred to as TSTA3 or FX protein), acts on this intermediate. plos.orgresearchgate.net It first epimerizes the C-3 and C-5 positions and then reduces the C-4 keto group in an NADPH-dependent manner to yield the final product, GDP-L-Fucose. researchgate.net
Table 2: Enzymes in the De Novo GDP-Fucose Biosynthesis Pathway
| Enzyme | Abbreviation | Function | Reference |
| GDP-mannose 4,6-dehydratase | GMDS | Catalyzes the dehydration of GDP-Mannose | plos.orgresearchgate.net |
| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | TSTA3/FX | Catalyzes the epimerization and reduction of the intermediate to form GDP-Fucose | plos.orgresearchgate.net |
This table outlines the key enzymes involved in the de novo synthesis of GDP-Fucose from GDP-Mannose.
Biological Functions and Metabolic Pathways Dependent on Mannose 1 Phosphate
Essential Role in Glycoconjugate Biosynthesis
Mannose 1-phosphate is the direct precursor for two crucial mannose donors: guanosine (B1672433) diphosphate-mannose (GDP-mannose) and dolichol-phosphate-mannose (Dol-P-Man). researchgate.netnih.gov The enzyme GDP-mannose pyrophosphorylase catalyzes the reaction of mannose 1-phosphate with GTP to form GDP-mannose. ontosight.aid-nb.info In parallel, Dol-P-Man is synthesized from GDP-mannose and dolichol-phosphate. nih.govoup.com These activated forms of mannose are the substrates for mannosyltransferases that build the complex carbohydrate structures of various glycoconjugates.
N-linked glycosylation, one of the most common protein modifications, involves the attachment of a pre-assembled oligosaccharide chain to asparagine residues of nascent polypeptides in the endoplasmic reticulum (ER). researchgate.net Mannose 1-phosphate is fundamental to this process as it is required for the synthesis of the lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-PP-dolichol. for2509.de
The assembly of the LLO begins on the cytosolic face of the ER with the transfer of N-acetylglucosamine and mannose residues to a dolichol phosphate (B84403) carrier. ucsf.edufrontiersin.org The first five mannose residues are derived from GDP-mannose, which is synthesized from mannose 1-phosphate. researchgate.netucsf.edu The resulting Man₅GlcNAc₂-PP-dolichol intermediate is then flipped into the ER lumen. ucsf.edu The subsequent elongation of the oligosaccharide within the ER lumen, adding the final four mannose residues, utilizes Dol-P-Man as the mannose donor. for2509.deucsf.edu Dol-P-Man itself is synthesized from GDP-mannose, further cementing the dependency of N-linked glycosylation on a steady supply of mannose 1-phosphate. nih.gov
| Stage of LLO Assembly | Mannose Donor | Origin of Mannose Donor |
| Cytosolic Elongation (to Man₅GlcNAc₂) | GDP-Mannose | Mannose 1-Phosphate |
| Luminal Elongation (to Man₉GlcNAc₂) | Dolichol-P-Mannose | GDP-Mannose (from Mannose 1-Phosphate) |
Table 1: Mannose Donors in N-Linked Oligosaccharide Assembly
Protein O-mannosylation is a vital post-translational modification initiated in the endoplasmic reticulum, where a mannose residue is attached to the hydroxyl group of serine or threonine residues. oup.comnih.gov This process is entirely dependent on Dol-P-Man as the mannose donor, which is synthesized from mannose 1-phosphate-derived GDP-mannose. nih.govoup.com The initial transfer is catalyzed by a complex of protein O-mannosyltransferases (POMTs). nih.govpnas.org Following the initial mannosylation, the O-linked mannose can be elongated in the Golgi apparatus to form a variety of glycan structures. oup.comasm.org This type of glycosylation is critical for the function of certain proteins, such as α-dystroglycan, and defects in this pathway are associated with congenital muscular dystrophies. nih.govpnas.org
Many proteins are tethered to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor. nih.gov The biosynthesis of the conserved core structure of the GPI anchor, which includes three mannose residues, occurs in the endoplasmic reticulum. researchgate.netnih.gov All three of these mannose residues are transferred from Dol-P-Man, the synthesis of which is dependent on mannose 1-phosphate. embopress.org The stepwise addition of these mannoses to the growing GPI anchor is carried out by specific mannosyltransferases. nih.govembopress.org Defects in the synthesis of mannose 1-phosphate can, therefore, lead to impaired GPI anchor biosynthesis, affecting the proper localization and function of numerous cell surface proteins. researchgate.netd-nb.info
| GPI Anchor Core Component | Donor Molecule | Precursor |
| First Mannose | Dolichol-P-Mannose | Mannose 1-Phosphate |
| Second Mannose | Dolichol-P-Mannose | Mannose 1-Phosphate |
| Third Mannose | Dolichol-P-Mannose | Mannose 1-Phosphate |
Table 2: Mannose Contribution to GPI Anchor Biosynthesis
Beyond its role in protein glycosylation, mannose 1-phosphate is a precursor for the synthesis of other mannose-containing molecules. In various organisms, GDP-mannose serves as the substrate for the synthesis of mannose-containing polysaccharides, such as mannans found in the cell walls of yeast and fungi, and galactomannans in plants. ontosight.ainih.govuniprot.org Additionally, mannose is a component of various glycolipids, and the synthesis of these molecules also relies on mannose donors derived from mannose 1-phosphate. nih.govontosight.ai For instance, in mycobacteria, GDP-mannose is essential for the biosynthesis of critical cell envelope components like lipomannan and lipoarabinomannan. researchgate.net
Contributions to Cellular Homeostasis and Energy Metabolism
While the primary fate of mannose 1-phosphate is incorporation into glycoconjugates, its metabolic pathway is interconnected with central carbon metabolism, thereby indirectly influencing cellular energy status.
The connection of mannose 1-phosphate to glycolysis and the pentose (B10789219) phosphate pathway (PPP) is indirect and occurs through its precursor, mannose-6-phosphate (B13060355). numberanalytics.com Mannose-6-phosphate is in equilibrium with fructose-6-phosphate (B1210287), a key intermediate in glycolysis, a reaction catalyzed by phosphomannose isomerase (MPI). numberanalytics.com This link means that mannose can be channeled into the glycolytic pathway to generate ATP. numberanalytics.com
Conversely, high intracellular concentrations of mannose-6-phosphate have been shown to exert inhibitory effects on key enzymes of glucose metabolism. It can inhibit hexokinase, the first enzyme in glycolysis, as well as phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway. nih.govmdpi.com By inhibiting the PPP, high levels of mannose-6-phosphate can affect the production of NADPH, which is crucial for antioxidant defense and biosynthetic processes, and the synthesis of nucleotide precursors. nih.govmdpi.com Therefore, the regulation of the enzymes that produce and consume mannose-6-phosphate, including phosphomannomutase which converts it to mannose 1-phosphate, is critical for maintaining metabolic balance within the cell. numberanalytics.comnih.gov
Regulation of Cellular ATP Levels and Nucleic Acid Synthesis
Mannose 1-phosphate (M1P) is a critical intermediate in mannose metabolism, and its processing has significant downstream effects on cellular energy homeostasis and the biosynthesis of nucleic acids. The metabolic fate of mannose and its phosphorylated derivatives is intricately linked to the cell's energy status, primarily through its interaction with glycolysis and the pentose phosphate pathway (PPP).
The regulation of cellular Adenosine (B11128) triphosphate (ATP) levels is heavily influenced by the enzymatic conversion of mannose. When mannose enters a cell, it is phosphorylated by hexokinase to mannose-6-phosphate (M6P). The fate of M6P is a crucial control point. It can be isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI) and enter the glycolytic pathway to generate ATP. nih.gov Alternatively, M6P can be converted to mannose-1-phosphate by phosphomannomutase (PMM), shunting it towards glycosylation pathways. nih.gov
In cells with low or deficient PMI activity, the accumulation of M6P can occur. This buildup inhibits key glycolytic enzymes, such as phosphoglucose isomerase, effectively blocking the breakdown of glucose and leading to a significant depletion of cellular ATP. nih.gov This phenomenon, sometimes termed the "honeybee effect" due to its lethal consequences in honeybees which naturally lack PMI, highlights the critical role of mannose metabolism in maintaining energy balance. nih.gov Studies in various cancer cell models with low PMI expression have demonstrated that mannose administration can suppress glycolysis, reduce oxygen consumption, and lead to a substantial drop in ATP levels, inducing a state of metabolic quiescence. nih.gov In some leukemia cells, however, which express high levels of PMI, mannose can serve as an alternative energy source to glucose, fueling glycolysis and ATP production. nih.govmicrobiologyresearch.org
The synthesis of nucleic acids is intrinsically linked to cellular energy status and the availability of precursors from central carbon metabolism. The pentose phosphate pathway (PPP), which branches from glycolysis at the level of glucose-6-phosphate, is the primary route for synthesizing ribose-5-phosphate (B1218738), the sugar backbone of nucleotides (DNA and RNA). researchgate.netnih.gov By impeding glycolysis through the accumulation of M6P, mannose metabolism can indirectly throttle the PPP. researchgate.net This reduces the supply of ribose-5-phosphate, thereby limiting the pool of deoxyribonucleoside triphosphates (dNTPs) available for DNA synthesis and repair. nih.govuniprot.org Research has shown that mannose-induced metabolic stress can impair DNA replication and sensitize cancer cells to chemotherapy by limiting the availability of these essential building blocks. nih.govuniprot.org The resulting dNTP loss can trigger genomic instability, representing a key mechanism behind the anti-proliferative effects of mannose in certain cellular contexts. nih.gov
Specific Metabolic Contributions in Distinct Organisms
Plant Ascorbate (B8700270) (Vitamin C) Biosynthesis via the Smirnoff-Wheeler Pathway
In plants, mannose 1-phosphate is a key precursor in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C), known as the Smirnoff-Wheeler pathway. nih.govmdpi.com This pathway begins with intermediates from glycolysis and culminates in the production of ascorbate, a vital antioxidant and enzymatic cofactor.
The central role of mannose 1-phosphate is its conversion to GDP-D-mannose. This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanylyltransferase), which is encoded by the VTC1 (VITAMIN C DEFECTIVE 1) gene in model plants like Arabidopsis thaliana. nih.govpnas.orgfrontiersin.org Genetic studies have been crucial in elucidating this step; Arabidopsis mutants with defects in the VTC1 gene exhibit significantly reduced ascorbate levels (around 25-30% of wild-type) and have lower GDP-mannose pyrophosphorylase activity. nih.govpnas.org This demonstrates that the flux of mannose 1-phosphate into the GDP-mannose pool is a critical control point for ascorbate synthesis.
Following its formation, GDP-D-mannose is not used directly for ascorbate but is first epimerized to GDP-L-galactose by the enzyme GDP-mannose-3',5'-epimerase. mdpi.com The pathway then proceeds through a series of dedicated steps, including the conversion of GDP-L-galactose to L-galactose-1-phosphate, a reaction catalyzed by GDP-L-galactose phosphorylase (encoded by VTC2 and VTC5). nih.govoup.com Subsequent enzymatic reactions lead to L-galactose, L-galactono-1,4-lactone, and finally, its oxidation to L-ascorbic acid in the mitochondria. mdpi.com Since GDP-D-mannose is also a substrate for cell wall biosynthesis and protein glycosylation, its use in the Smirnoff-Wheeler pathway represents a significant metabolic branch point. nih.gov
| Step | Substrate | Product | Enzyme | Encoding Gene (Arabidopsis) | Significance |
|---|---|---|---|---|---|
| 1 | D-Mannose-6-phosphate | D-Mannose-1-phosphate | Phosphomannomutase (PMM) | - | Isomerizes the phosphate group to prepare for activation. mdpi.com |
| 2 | D-Mannose-1-phosphate | GDP-D-mannose | GDP-D-mannose pyrophosphorylase (GMP) | VTC1 | Commits mannose to the activated sugar nucleotide pool for ascorbate and glycoprotein (B1211001) synthesis. nih.govpnas.org |
| 3 | GDP-D-mannose | GDP-L-galactose | GDP-D-mannose-3',5'-epimerase (GME) | - | Performs a critical epimerization to change the sugar configuration. mdpi.com |
| 4 | GDP-L-galactose | L-Galactose-1-phosphate | GDP-L-galactose phosphorylase (GGP) | VTC2 / VTC5 | The first committed and a major rate-limiting step of the ascorbate-specific pathway. nih.govtandfonline.com |
Microbial Cell Wall and Lipoglycan Synthesis (e.g., in Mycobacterium tuberculosis, Streptomyces coelicolor)
In many bacteria, particularly within the Actinomycete group, mannose 1-phosphate is an essential building block for the synthesis of complex cell wall components. Its primary role is to serve as the direct precursor for GDP-D-mannose, the principal mannose donor for the biosynthesis of crucial lipoglycans and glycoproteins. nih.govresearchgate.net
In Mycobacterium tuberculosis, the causative agent of tuberculosis, the synthesis of mannosylated molecules is fundamental to the structural integrity of the cell envelope and the pathogen's ability to interact with the host immune system. nih.govnih.gov Mannose 1-phosphate is formed from mannose-6-phosphate by the enzyme phosphomannomutase (PMM), encoded by the manB gene (Rv3257c). nih.govebi.ac.uk Subsequently, mannose-1-phosphate is converted to GDP-mannose by the enzyme mannose-1-phosphate guanylyltransferase (also called GDP-mannose pyrophosphorylase or GMP), which is encoded by the manC gene (Rv3264c). researchgate.netuniprot.org
This GDP-mannose is then used by various mannosyltransferases to construct vital cell wall structures, including phosphatidylinositol mannosides (PIMs), lipomannan (LM), and the major virulence factor, lipoarabinomannan (LAM). nih.govnih.govwikipedia.org These molecules play critical roles in modulating the host immune response, in part by interacting with host cell receptors like the mannose receptor on macrophages. nih.gov The essentiality of this pathway is highlighted by studies showing that disruption of the genes involved, such as manB or manC, impairs bacterial growth and alters cell wall permeability, making this pathway a potential target for novel anti-tuberculosis drugs. nih.govnih.gov
Similarly, in Streptomyces coelicolor, a soil-dwelling bacterium known for producing numerous antibiotics, the GDP-mannose synthesis pathway is crucial for cell envelope integrity. Mannose-1-phosphate is converted from mannose-6-phosphate by phosphomannomutase (ManB) and then to GDP-mannose by GDP-mannose pyrophosphorylase (ManC). nih.govmicrobiologyresearch.org This GDP-mannose is a substrate for the synthesis of polyprenol phosphate mannose, a lipid-linked sugar donor required for the glycosylation of proteins and other cell envelope polymers. microbiologyresearch.orgnih.gov Research has shown that mutations in the genes of this pathway, including manB and manC, render the bacteria resistant to certain phages but also make them hyper-susceptible to antibiotics that target cell wall biogenesis, indicating a compromised cell envelope. nih.govmicrobiologyresearch.orgnih.gov
Regulatory Mechanisms Governing Mannose 1 Phosphate Metabolism
Gene Expression and Transcriptional Control of Key Enzymes
The synthesis and conversion of mannose 1-phosphate are contingent upon the expression of key enzymes, which is tightly controlled at the transcriptional level. The enzymes central to this nexus are phosphomannose isomerase (PMI), which interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate (B1210287), and phosphomannomutase (PMM), which catalyzes the reversible conversion of mannose-6-phosphate to mannose-1-phosphate. ucd.ie Additionally, GDP-mannose pyrophosphorylase (GMPP) is crucial for synthesizing GDP-mannose from mannose-1-phosphate and GTP. ucd.ieontosight.ai
In various organisms, the genes encoding these enzymes are subject to specific transcriptional regulation. For instance, in the human fungal pathogen Candida albicans, the transcriptional factors Tye7p and Gal4p have been identified as key regulators of glycolysis, impacting the metabolism of mannose. plos.org Tye7p, in particular, binds to the promoter sequences of glycolytic genes to activate their expression, representing a primary level of control over carbohydrate metabolism. plos.org
In bacteria, such as Vibrio cholerae, an AraC-type transcriptional regulator known as ManR activates the transcription of the mannose operon in response to the presence of mannose 6-phosphate. nih.gov This operon includes genes for the mannose-specific phosphotransferase system (PTS). nih.gov Similarly, in Listeria monocytogenes, the expression of the primary mannose-PTS operon (mpt) is positively regulated by ManR. asm.org The transcription of manR itself appears to be regulated by an EIItMan-dependent repression mechanism in the absence of glucose. asm.org
Studies in Streptomyces nodosus have shown that genes for PMI, PMM, and GMPP are clustered, suggesting coordinated regulation to control the biosynthesis of GDP-mannose required for secondary metabolite glycosylation. ucd.ie The regulation can also involve domains within the enzymes themselves; some PMI enzymes contain a SIS domain which is also found in non-catalytic transcriptional regulators that control the expression of genes involved in phosphosugar metabolism. ucd.ie
| Organism | Regulator(s) | Target Genes/Operons | Function |
| Candida albicans | Tye7p, Gal4p | Glycolytic genes | Key regulators of glycolysis and carbohydrate metabolism. plos.org |
| Vibrio cholerae | ManR | man operon (PTSMan) | Transcriptional activator in response to mannose 6-phosphate. nih.gov |
| Listeria monocytogenes | ManR, Lmo0095 | mpt operon | Positive regulators of the mannose-PTS operon. asm.org |
| Streptococcus mutans | CcpA, FruR | manLMN, fruRKI operons | Coordinated regulation of glucose/mannose and fructose (B13574) PTS permeases. asm.org |
Enzyme Activity Regulation: Allosteric Control and Feedback Inhibition (e.g., by GDP-mannose)
Beyond transcriptional control, the activity of enzymes in the mannose 1-phosphate pathway is finely tuned by allosteric mechanisms and feedback inhibition. This provides a rapid response to changes in metabolite concentrations.
A prime example is the regulation of GDP-mannose pyrophosphorylase B (GMPPB), the enzyme that catalyzes the formation of GDP-mannose from mannose-1-phosphate and GTP. nih.govresearchgate.net GMPPB activity is allosterically regulated by its catalytically inactive paralogue, GDP-mannose pyrophosphorylase A (GMPPA). nih.govresearchgate.netfrontiersin.org GMPPA can bind to GDP-mannose and subsequently interact with GMPPB, acting as an allosteric feedback inhibitor. nih.govresearchgate.netresearchgate.net This mechanism effectively limits the production of GDP-mannose when its levels are sufficient, preventing excessive synthesis. ontosight.airesearchgate.net The absence of GMPPA leads to increased GDP-mannose levels and hypermannosylation of proteins. frontiersin.org
Another critical point of regulation occurs earlier in the pathway. The accumulation of mannose-6-phosphate can lead to feedback inhibition of hexokinase, the enzyme that performs the initial phosphorylation of mannose upon its entry into the cell. numberanalytics.com This prevents the buildup of potentially toxic phosphorylated intermediates. numberanalytics.com
Furthermore, GDP-fucose, a downstream product derived from GDP-mannose, can act as a competitive inhibitor of GDP-mannose 4,6-dehydratase (GMD), the first enzyme in the de novo biosynthesis of GDP-fucose. This suggests that GDP-fucose competes with GDP-mannose for the same binding site, providing a direct feedback loop to control fucose biosynthesis. rcsb.org
Post-Translational Modifications Affecting Mannose 1-Phosphate Converting Enzymes (e.g., Ubiquitination of GMPPB)
Post-translational modifications (PTMs) add another layer of complexity to the regulation of enzymes involved in mannose 1-phosphate metabolism. These modifications can alter enzyme activity, stability, and interactions.
Recent research has provided direct evidence that the activity of GDP-mannose pyrophosphorylase B (GMPPB) is regulated by ubiquitination. nih.govresearchgate.net The E3 ubiquitin ligase TRIM67 has been identified as an interacting partner of GMPPB. nih.govresearchgate.net Knockdown of TRIM67 was shown to decrease the ubiquitination of GMPPB, and inhibiting this ubiquitination leads to reduced enzymatic activity. nih.govresearchgate.net This modification represents a distinct regulatory mechanism for controlling the supply of GDP-mannose, as it affects GMPPB's catalytic function without altering its interaction with the allosteric inhibitor GMPPA or its protein turnover rate. nih.govresearchgate.net
Besides ubiquitination, GMPPB is also a substrate for other PTMs, including glycosylation and phosphorylation. frontiersin.org While the precise functional consequences of these modifications are still under investigation, they are predicted to play a role in modulating GMPPB function. frontiersin.org For instance, it has been suggested that vitamin B12, a regulator of methyl donors, might affect the methylation of GMPPB, although this link requires further exploration. frontiersin.org
| Enzyme | Modification | Key Findings |
| GDP-mannose pyrophosphorylase B (GMPPB) | Ubiquitination | Regulates enzymatic activity. nih.govresearchgate.net The E3 ubiquitin ligase TRIM67 interacts with and ubiquitinates GMPPB. nih.govresearchgate.net |
| GDP-mannose pyrophosphorylase B (GMPPB) | Phosphorylation, Glycosylation, Methylation | Predicted modifications with functional consequences yet to be fully elucidated. frontiersin.orgfrontiersin.org |
Metabolic Cross-Talk and Flux Control with Related Sugar Pathways (e.g., Fructose, Glucose Metabolism)
The metabolism of mannose 1-phosphate is intricately linked with other major sugar metabolic pathways, most notably those of glucose and fructose. The control of metabolic flux between these pathways is crucial for maintaining cellular energy homeostasis and providing precursors for various biosynthetic processes. numberanalytics.comnih.gov
Mannose and glucose often compete for the same glucose transporters (GLUTs) for entry into the cell and for the enzyme hexokinase for the initial phosphorylation step. nih.govnih.gov The product of mannose phosphorylation, mannose-6-phosphate (M6P), stands at a critical metabolic juncture. The majority of M6P is typically isomerized to fructose-6-phosphate (F6P) by phosphomannose isomerase (PMI), thereby directly entering the glycolytic pathway. nih.govresearchgate.net A smaller portion is converted by phosphomannomutase 2 (PMM2) to mannose-1-phosphate, which is then channeled into glycosylation pathways. nih.gov The fate of M6P is largely determined by the intracellular ratio of MPI to PMM2 activity. nih.gov
High levels of M6P can exert inhibitory effects on glucose metabolism. It has been shown to inhibit three key enzymes: hexokinase, phosphoglucose (B3042753) isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH), thereby limiting the flux through both glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This metabolic "clogging" can significantly reduce the contribution of glucose to the TCA cycle. elifesciences.org
Conversely, mannose metabolism can sustain energy production when glucose is scarce. In leukemia cells, for example, mannose can serve as an energy source for glycolysis, the TCA cycle, and the pentose phosphate pathway, highlighting the importance of PMI in mobilizing mannose for energy. nih.gov The interplay is complex, as fructose metabolism is also connected. Fructose-6-phosphate, derived from mannose, can be further metabolized in glycolysis or used in other pathways. huji.ac.il This metabolic cross-talk ensures that cells can adapt to varying nutrient availability.
Cellular Efflux Mechanisms for Mannose Metabolites
While cells actively take up mannose for catabolism and glycosylation, they also possess mechanisms for the efflux of mannose metabolites. Research has shown that mannose released from the intracellular processing and degradation of glycoconjugates is handled differently from mannose that enters the cell from the outside. researchgate.netnih.gov
A significant portion of mannose derived from the trimming of N-glycans in the endoplasmic reticulum and Golgi is not re-utilized or catabolized. nih.gov Instead, this endogenously generated free mannose is protected from phosphorylation by hexokinase and is expelled from the cell. nih.govnih.gov This efflux is mediated predominantly by a nocodazole-sensitive sugar transporter, which has not yet been definitively identified. researchgate.netnih.govnih.gov This process is thought to be a major contributor to the steady-state levels of mannose found in mammalian blood. nih.govnih.gov Studies in isolated chicken enterocytes have also identified distinct transport systems for mannose uptake and efflux, with the efflux process being a passive, Na+-independent facilitated diffusion. oup.comoup.com The existence of these efflux mechanisms highlights a dynamic system of mannose homeostasis that extends beyond intracellular metabolism to influence systemic mannose levels.
Pathophysiological Implications of Dysregulated Mannose 1 Phosphate Metabolism
Congenital Disorders of Glycosylation (CDG)
Congenital disorders of glycosylation (CDG) are a group of rare, inherited metabolic diseases caused by defects in the synthesis of glycans and their attachment to proteins and lipids. wikipedia.orgnih.govnih.gov Several key enzymes in the mannose 1-phosphate metabolic pathway are implicated in specific types of CDG, leading to severe and often life-threatening conditions. wikipedia.org
Phosphomannomutase 2 (PMM2) Deficiency: Biochemical Consequences and Cellular Models
Phosphomannomutase 2 deficiency (PMM2-CDG), formerly known as CDG-Ia, is the most common type of congenital disorder of glycosylation. wikipedia.orgglycomine.commpg.de It is an autosomal recessive disorder resulting from mutations in the PMM2 gene. mpg.decsic.es
Biochemical Consequences: The PMM2 enzyme catalyzes the conversion of mannose-6-phosphate (B13060355) (Man-6-P) to mannose-1-phosphate (Man-1-P). wikipedia.orgmpg.denih.gov This is a crucial step in the synthesis of GDP-mannose, the activated sugar donor required for N-glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. csic.esnih.govmolbiolcell.org A deficiency in PMM2 activity leads to a shortage of mannose-1-phosphate and, consequently, insufficient levels of GDP-mannose. wikipedia.orgglycomine.comcsic.es This impairment disrupts the synthesis of lipid-linked oligosaccharide (LLO) precursors necessary for N-glycosylation, resulting in the production of proteins with incomplete or absent glycan chains. wikipedia.orgmolbiolcell.org While the primary defect is the depletion of Man-1-P, a secondary consequence is the accumulation of the substrate, Man-6-P. csic.esmolbiolcell.org This accumulation can further exacerbate the glycosylation defect by promoting the cleavage of the LLO precursor, creating a futile cycle. csic.esmolbiolcell.org
Cellular and Animal Models: Various model systems have been developed to study the pathophysiology of PMM2-CDG and explore potential therapies.
Patient-derived Fibroblasts: Cultured skin fibroblasts from PMM2-CDG patients have been instrumental in confirming the enzymatic deficiency and studying its metabolic consequences. mpg.demolbiolcell.org These cells often show reduced PMM2 activity and hypoglycosylation, particularly under low-glucose conditions which stress the glycosylation pathway. mpg.demolbiolcell.org
Yeast (Saccharomyces cerevisiae): The yeast ortholog of PMM2 is SEC53. Creating yeast models with mutations equivalent to those found in human patients has allowed for quantitative analysis of how different mutations affect protein function and cell growth. nih.govelifesciences.org These models have been used to screen for compounds that can suppress the growth defects associated with SEC53 mutations, demonstrating their value as avatars for drug discovery. nih.gov
Zebrafish (Danio rerio): A morpholino-induced knockdown of pmm2 in zebrafish creates a powerful in vivo model that recapitulates many features of the human disease, including craniofacial defects, altered neurogenesis, and impaired motility. molbiolcell.org Crucially, this model was the first to demonstrate reduced LLO levels and global N-linked glycosylation deficiency in a whole organism, and it provided key evidence for the substrate-accumulation mechanism of underglycosylation. molbiolcell.org
Induced Pluripotent Stem Cells (iPSCs): Reprogramming fibroblasts from PMM2-CDG patients into iPSCs provides a model to study the effects of aberrant glycosylation during early human development. mpg.decsic.es These PMM2-iPSCs show a reduction in high-mannose-type N-glycans, offering a platform to investigate organ-specific disease mechanisms. mpg.de
Complete loss of PMM2 activity is believed to be lethal, and all diagnosed patients retain some residual enzyme function. nih.govcore.ac.uk Mouse models with a complete knockout of Pmm2 are embryonically lethal, underscoring the essential role of this enzyme in development. core.ac.uk
Phosphomannose Isomerase (MPI) Deficiency: Metabolic Defects and Model Systems
Phosphomannose Isomerase deficiency (MPI-CDG), previously known as CDG-Ib, is a rare autosomal recessive disorder caused by mutations in the MPI gene. cdg-uk.orgcdghub.comfrontiersin.org Unlike PMM2-CDG, MPI-CDG primarily affects the liver and gastrointestinal system, with little to no neurological involvement. cdg-uk.orgtestcatalog.org
Metabolic Defects: The MPI enzyme, also known as phosphomannose isomerase, catalyzes the reversible interconversion of fructose-6-phosphate (B1210287) and mannose-6-phosphate. nih.govcdghub.com This reaction is a key entry point for glucose-derived carbons into the mannose metabolic pathway. In MPI deficiency, this conversion is blocked. cdghub.com This leads to a shortage of Man-6-P, which is the precursor for Man-1-P and subsequently GDP-mannose. cdghub.combiologists.com The resulting deficiency in GDP-mannose impairs N-glycosylation. cdghub.com A key distinction from PMM2-CDG is that the metabolic block is upstream, and cells can still convert exogenously supplied mannose into Man-6-P via hexokinase. nih.govfrontiersin.org This provides a basis for an effective treatment, as oral mannose supplementation can bypass the enzymatic defect and restore the synthesis of glycan precursors. frontiersin.orgbiologists.com
Model Systems:
Mouse Models: Complete deletion of the Mpi gene in mice results in early embryonic lethality, highlighting the critical role of this enzyme during development. core.ac.uk This has made it challenging to study the disease's progression in a mammalian model.
Zebrafish Models: A zebrafish model of MPI-CDG, created using morpholino knockdown of mpi translation, has provided significant insights. biologists.com These mpi morphants exhibit decreased LLO and N-glycan synthesis, leading to high rates of embryonic lethality and multi-systemic abnormalities, including small eyes, liver defects, and pericardial edema. biologists.com Importantly, these phenotypes can be rescued by supplementing the water with mannose, but only if provided early in development (before 24 hours post-fertilization). biologists.com This model suggests that maternal mannose may protect human fetuses with MPI-CDG from more severe developmental defects, such as the neurological impairments seen in PMM2-CDG. biologists.com
Deficiencies in GDP-Mannose Pyrophosphorylase Subunits (GMPPB/GMPPA)
Defects in the final step of GDP-mannose synthesis, catalyzed by GDP-mannose pyrophosphorylase, also lead to congenital disorders of glycosylation. This enzyme is a complex of two proteins: GMPPB (GDP-Mannose Pyrophosphorylase B) and GMPPA (GDP-Mannose Pyrophosphorylase A).
GMPPB Deficiency: Mutations in the GMPPB gene cause a spectrum of disorders, most notably congenital and limb-girdle muscular dystrophies associated with the hypoglycosylation of α-dystroglycan (α-DG). nih.govmdpi.com GMPPB is the catalytic subunit that converts mannose-1-phosphate and guanosine (B1672433) triphosphate (GTP) into GDP-mannose. nih.govfrontiersin.orgreactome.org GDP-mannose is the essential donor for O-mannosylation, a type of glycosylation critical for the function of α-DG, which links the cytoskeleton to the extracellular matrix in muscle cells. nih.govmdpi.com Reduced GMPPB activity leads to decreased GDP-mannose levels, impairing the glycosylation of α-DG and other proteins, which disrupts muscle cell integrity and function. nih.govmdpi.com Mouse models with a total loss of GMPPB are embryonically lethal, while in vitro studies using siRNA knockdown in myoblasts and neuronal cells show impaired differentiation and degeneration. frontiersin.org
GMPPA Deficiency: Mutations in GMPPA cause an autosomal-recessive disorder with features similar to triple A syndrome, including alacrima (lack of tears), achalasia (difficulty swallowing), and neurological deficits. nih.gov GMPPA is a homolog of GMPPB, but it is thought to act as a regulatory subunit rather than a catalytic one. reactome.orgnih.gov Studies in patient lymphoblasts with GMPPA mutations surprisingly showed increased levels of GDP-mannose, not decreased. nih.gov This suggests that GMPPA may be involved in a feedback inhibition loop, where its absence leads to the overactivity of GMPPB and dysregulation of GDP-mannose synthesis. reactome.orgnih.gov This highlights that not just deficiency, but also dysregulation of the pathway can be pathogenic.
Aberrant Glycoconjugate Synthesis in Cellular and Animal Disease Models
The common thread linking deficiencies in PMM2, MPI, and GMPPB is the disruption of GDP-mannose synthesis, which is a fundamental building block for multiple glycosylation pathways. molbiolcell.orgcdghub.comnih.gov This leads to the synthesis of aberrant glycoconjugates, a hallmark of these disorders.
In models of GMPPB deficiency, the most prominent defect is in O-mannosylation, which is critical for skeletal muscle. nih.gov Zebrafish with gmppb knockdown exhibit structural muscle defects and reduced glycosylation of α-dystroglycan. nih.gov Similarly, fibroblasts from affected individuals show reduced α-DG glycosylation, which can be partially restored by overexpressing wild-type GMPPB. nih.gov These models collectively demonstrate that a sufficient and regulated supply of mannose-1-phosphate and its downstream product, GDP-mannose, is essential for the correct synthesis of a wide range of glycoconjugates, and that disruptions lead to predictable, yet distinct, multi-systemic diseases.
| Disorder | Deficient Enzyme/Protein | Primary Metabolic Consequence | Key Findings from Model Systems |
| PMM2-CDG | Phosphomannomutase 2 (PMM2) | Decreased conversion of Man-6-P to Man-1-P, leading to low GDP-mannose and Man-6-P accumulation. wikipedia.orgcsic.esmolbiolcell.org | Zebrafish: Reduced N-glycosylation, craniofacial defects, altered neurogenesis. molbiolcell.orgYeast: Growth defects correlating with mutation severity. nih.goviPSCs: Reduced high-mannose N-glycans. mpg.de |
| MPI-CDG | Phosphomannose Isomerase (MPI) | Blocked conversion of Fructose-6-P to Man-6-P, leading to low GDP-mannose. cdghub.combiologists.com | Zebrafish: Embryonic lethality and developmental defects, rescued by early mannose supplementation. biologists.comMouse: Embryonically lethal. core.ac.uk |
| GMPPB-Related Disorders | GDP-Mannose Pyrophosphorylase B (GMPPB) | Decreased synthesis of GDP-mannose from Man-1-P, impairing O-mannosylation. nih.govmdpi.comfrontiersin.org | Zebrafish: Structural muscle defects, reduced α-dystroglycan glycosylation. nih.govCell Culture: Impaired myoblast differentiation. frontiersin.org |
| GMPPA-Related Disorders | GDP-Mannose Pyrophosphorylase A (GMPPA) | Dysregulation (increase) of GDP-mannose levels, likely due to loss of feedback inhibition on GMPPB. nih.gov | Patient Cells: Increased GDP-mannose levels, suggesting a regulatory role for GMPPA. nih.gov |
Role in Cancer Cell Metabolism and Pathogenesis
Beyond inherited disorders, the metabolism of mannose has emerged as a significant factor in cancer biology. Specifically, the targeted disruption of mannose metabolism has shown promise as an anti-cancer strategy. frontiersin.orgelifesciences.orgnih.gov
Mechanism of Mannose-Induced Metabolic Disruption in Cancer Cells (e.g., Glycolysis Inhibition, Pentose (B10789219) Phosphate (B84403) Pathway Impairment)
The anti-cancer effect of mannose is highly dependent on the metabolic context of the tumor cell, particularly its expression level of the enzyme phosphomannose isomerase (MPI). frontiersin.orgtechscience.com Many types of cancer cells, including some pancreatic, lung, and osteosarcoma cells, have been found to express low levels of MPI. researchgate.netnih.govelifesciences.org This low MPI expression creates a metabolic vulnerability that can be exploited by mannose administration.
The mechanism unfolds as follows:
Uptake and Phosphorylation: Mannose enters the cell using the same glucose transporters (GLUTs) as glucose and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P). frontiersin.org
Metabolic Clogging: In cells with low MPI activity, M6P cannot be efficiently isomerized to fructose-6-phosphate to enter glycolysis. frontiersin.orgelifesciences.org This leads to a massive intracellular accumulation of M6P. frontiersin.org
Glycolysis Inhibition: The buildup of M6P acts as a competitive inhibitor of key glycolytic enzymes, such as phosphoglucose (B3042753) isomerase (GPI), which converts glucose-6-phosphate to fructose-6-phosphate. frontiersin.org This inhibition creates a bottleneck in glycolysis, reducing the production of pyruvate (B1213749) and lactate. frontiersin.orgresearchgate.net
Energy and Biosynthetic Crisis: The disruption of glycolysis leads to a decrease in the intracellular ATP pool. elifesciences.org Furthermore, the reduced flow through glycolysis can impair the pentose phosphate pathway (PPP), which branches from glycolysis and is essential for producing NADPH (for redox balance) and ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis). nih.gov Recent studies have demonstrated that this metabolic remodeling leads to a depletion of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. elifesciences.orgnih.gov
Genomic Instability and Cell Death: The loss of dNTPs impairs the cell's ability to replicate its DNA and respond to DNA damage, leading to replication stress and increased genomic instability. elifesciences.orgnih.gov This can trigger cell cycle arrest and, ultimately, cell death. elifesciences.org This metabolic disruption also enhances the efficacy of chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922), which cause DNA damage. elifesciences.orgresearchgate.net
In contrast, cancer cells with high MPI expression, such as many leukemia cells, can efficiently metabolize mannose. techscience.comnih.gov For these cells, mannose can serve as an alternative fuel source for glycolysis and the TCA cycle, particularly under glucose-starvation conditions, and does not exert a significant anti-tumor effect. nih.gov
| MPI Expression Level | Effect of Mannose Administration | Metabolic Consequences | Outcome |
| Low | Accumulation of Mannose-6-Phosphate (M6P). frontiersin.org | - Inhibition of glycolytic enzymes (e.g., GPI). frontiersin.org- Reduced flux through glycolysis and Pentose Phosphate Pathway. nih.gov- Depletion of ATP and dNTPs. elifesciences.org- Increased replication stress and genomic instability. elifesciences.orgnih.gov | - Inhibition of cancer cell proliferation.- Sensitization to chemotherapy. elifesciences.orgnih.govresearchgate.net |
| High | Efficient conversion of M6P to Fructose-6-P. nih.gov | - Mannose is utilized as an energy source for glycolysis, the TCA cycle, and the PPP. techscience.comnih.gov | - Mannose may support cell survival, especially under low glucose conditions. nih.gov |
Impact on Genomic Instability and DNA Synthesis in Cancer Models
The dysregulation of mannose metabolism, leading to the accumulation of phosphorylated mannose species such as mannose-6-phosphate (which is interconvertible with mannose-1-phosphate), has been shown to significantly impact the genomic integrity and DNA synthesis machinery of cancer cells. nih.govelifesciences.org This phenomenon is particularly pronounced in cancer cells with low expression of the enzyme phosphomannose isomerase (PMI), which is responsible for converting mannose-6-phosphate to fructose-6-phosphate. nih.govresearchgate.net In such cells, a large influx of mannose leads to the intracellular buildup of mannose-6-phosphate. nih.govelifesciences.org
This metabolic "clogging" has profound downstream effects. It impairs the flux of glucose through central metabolic pathways including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP). nih.govresearchgate.net The PPP is a critical source of ribose for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. mdpi.comresearchgate.net Consequently, the disruption of the PPP by mannose-6-phosphate accumulation leads to a limited pool of available dNTPs. elifesciences.orgresearchgate.net
This dNTP shortage directly compromises DNA synthesis and repair, leading to genomic instability. Research using genetically engineered human cancer cells (MPI-knockout models) has demonstrated that this metabolic remodeling impairs the firing of dormant replication origins, which are crucial for rescuing stalled replication forks during periods of replication stress, such as that induced by chemotherapy. elifesciences.orgnih.gov The inability to complete DNA replication properly results in an exacerbation of DNA damage, marked by an increase in phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. elifesciences.orgresearchgate.net Studies in colorectal cancer cell lines have also shown that mannose treatment enhances oxidative stress and induces DNA damage. mdpi.comnih.gov This induced genomic instability is a central mechanism for the anticancer activity of mannose, particularly in sensitizing cancer cells to DNA-damaging agents. elifesciences.orgsciety.org
Investigations into Mannose-Mediated Effects on Cell Growth and Sensitivity to Anti-Cancer Agents in in vitro and in vivo Pre-Clinical Models
Building on the mechanistic understanding of how mannose metabolism affects DNA synthesis, numerous pre-clinical studies have investigated the direct effects of mannose on cancer cell growth and its ability to enhance the efficacy of conventional anti-cancer therapies.
In vitro, the monosaccharide mannose has been shown to inhibit cell proliferation in a variety of cancer types, including osteosarcoma, pancreatic cancer, non-small cell lung cancer (NSCLC), and colorectal cancer. nih.govmdpi.com This growth-inhibitory effect is dose-dependent and is particularly effective in cancer cells with low levels of the enzyme phosphomannose isomerase (PMI). mdpi.comaacrjournals.org For instance, in NSCLC cell lines, supraphysiological concentrations of mannose (11 to 25 mM) were found to significantly induce apoptosis. ijbs.com
Crucially, mannose has demonstrated a synergistic effect when combined with various chemotherapeutic agents. It enhances cell death when used alongside major chemotherapy drugs like cisplatin and doxorubicin. nih.govaacrjournals.org In models of colorectal cancer, mannose was shown to synergize with 5-fluorouracil (B62378) (5-FU) to inhibit cell growth across cell lines with different p53 and 5-FU resistance statuses. mdpi.com Similarly, in MPI-knockout human fibrosarcoma (HT1080) and cervical cancer (HeLa) cells, preconditioning with mannose increased their sensitivity to DNA replication inhibitors like cisplatin and doxorubicin. elifesciences.orgnih.gov This sensitization is attributed to the mannose-induced dNTP loss, which exacerbates the replication stress caused by these drugs. elifesciences.orgnih.gov
In vivo studies using mouse xenograft models have corroborated these in vitro findings. Oral administration of mannose to tumor-bearing mice has been shown to retard tumor growth and enhance the efficacy of chemotherapy agents like doxorubicin, leading to increased survival. nih.govaacrjournals.org In a colorectal cancer mouse model, mannose treatment, both alone and in combination with 5-FU, reduced tumor volumes. mdpi.com Furthermore, in models of triple-negative breast cancer (TNBC), D-mannose was found to promote the degradation of PD-L1, thereby enhancing the efficacy of both immunotherapy (anti-PD-1 antibodies) and radiotherapy. pnas.org
Table 1: Effect of Mannose on Cancer Cell Viability and Chemosensitivity (in vitro)
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Cancer | Mannose (50 mM) + 5-FU (5 µM) | Synergistic inhibition of cell growth | mdpi.com |
| HCT116 p53-/- | Colorectal Cancer | Mannose (50 mM) + 5-FU (5 µM) | Synergistic inhibition of cell growth | mdpi.com |
| A549 | Non-Small Cell Lung Cancer | Mannose (11-25 mM) | Significant induction of apoptosis | ijbs.com |
| MPI-KO HT1080 | Fibrosarcoma | Mannose + Cisplatin | Increased sensitivity to cisplatin | elifesciences.orgnih.gov |
| MPI-KO HT1080 | Fibrosarcoma | Mannose + Doxorubicin | Increased sensitivity to doxorubicin | elifesciences.orgnih.gov |
| Saos-2 | Osteosarcoma | Mannose + Doxorubicin | Increased cell death compared to doxorubicin alone | aacrjournals.org |
Microbial Virulence and Survival
Importance of Mannose 1-Phosphate in Bacterial Cell Envelope Biogenesis
Mannose 1-phosphate is a critical metabolic intermediate in the biosynthesis of the bacterial cell envelope, a complex structure essential for viability, structural integrity, and interaction with the host. nih.gov It serves as the direct precursor for the synthesis of guanosine diphosphate-mannose (GDP-mannose). nih.govresearchgate.net This reaction is catalyzed by the enzyme GDP-mannose pyrophosphorylase (also known as mannose-1-phosphate guanylyltransferase). nih.govuniprot.org
GDP-mannose is a key activated sugar donor required for the synthesis of a wide array of mannose-containing glycoconjugates that are integral to the cell envelope. nih.govresearchgate.net These include:
Lipopolysaccharides (LPS): In many Gram-negative bacteria, mannose is a component of the O-antigen of LPS, which is crucial for serum resistance and virulence.
Capsular Polysaccharides: The synthesis of protective capsules, which help bacteria evade the host immune system, often requires GDP-mannose. The alginate-like polysaccharide produced by mucoid strains of Pseudomonas aeruginosa is a prime example, where GDP-mannose is the starting point for its specific synthesis pathway. mdpi.com
Glycoproteins: Mannose is used for the glycosylation of proteins, a process important for protein function and stability. In Actinobacteria like Mycobacterium tuberculosis and Streptomyces coelicolor, protein mannosylation is vital for cell wall structure and virulence. nih.govmicrobiologyresearch.org
Other Glycolipids: In mycobacteria, GDP-mannose is essential for producing critical cell wall components like lipomannan (LM) and lipoarabinomannan (LAM), which play roles in cell wall integrity and modulation of the host immune response. researchgate.netnih.gov
Disruption of the mannose 1-phosphate metabolic pathway, and thus the supply of GDP-mannose, has been shown to have severe consequences for bacteria. For example, in Streptomyces coelicolor, mutations in the genes for phosphomannomutase (which produces mannose-1-phosphate from mannose-6-phosphate) or GDP-mannose pyrophosphorylase lead to phenotypes with increased susceptibility to antibiotics that target cell wall biogenesis. nih.gov This underscores the central role of mannose 1-phosphate in maintaining a robust and protective cell envelope.
Studies on Mannose 1-Phosphate Metabolizing Enzymes as Potential Anti-Microbial Targets
Given the critical role of the mannose 1-phosphate pathway in bacterial survival and virulence, the enzymes involved in its metabolism have emerged as attractive targets for the development of novel anti-microbial agents. researchgate.netresearchgate.net Targeting these enzymes offers a strategy to disrupt the synthesis of essential cell envelope components, potentially leading to bacterial cell death or attenuation of virulence. researchgate.netnih.gov
Several key enzymes in this pathway have been investigated:
Phosphomannomutase (PMM): This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate. nih.gov Its disruption in S. coelicolor results in significant growth defects and antibiotic hypersensitivity. nih.gov
GDP-Mannose Pyrophosphorylase (GMPP) / Mannose-1-Phosphate Guanylyltransferase (ManB/ManC): This enzyme catalyzes the synthesis of GDP-mannose from mannose-1-phosphate and GTP. researchgate.netuniprot.org It is essential for the viability of pathogens like Mycobacterium tuberculosis, where its knockdown leads to decreased growth and altered cell morphology. researchgate.netnih.gov Studies have validated GDP-MP as a drug target in the parasite Leishmania mexicana, and high-throughput screening has identified inhibitors of this enzyme. nih.govasm.org In the plant pathogen Xanthomonas citri, the bifunctional enzyme XanB, which has GMP activity, has been identified as a promising target to control citrus canker. asm.org
GDP-Mannose Dehydrogenase (GMD): This enzyme irreversibly oxidizes GDP-mannose, committing it to the alginate biosynthesis pathway in mucoid Pseudomonas aeruginosa. mdpi.com As alginate production is linked to chronic infections and antibiotic resistance in cystic fibrosis patients, inhibitors of GMD are being actively sought as a strategy to combat these persistent infections. mdpi.com
The investigation into inhibitors of these enzymes is an active area of research. For example, a high-throughput screen against the Leishmania GDP-MP identified a class of 4-pyrazin-4-yl quinolines as selective inhibitors. nih.gov This highlights the potential for discovering and developing specific molecules that can target these metabolic chokepoints, offering a new avenue for anti-microbial therapies.
Table 2: Mannose 1-Phosphate Pathway Enzymes as Anti-Microbial Targets
| Enzyme | Organism(s) | Role of Enzyme | Consequence of Inhibition/Deletion | Reference |
|---|---|---|---|---|
| Mannose-1-Phosphate Guanylyltransferase (ManB) | Mycobacterium tuberculosis | Synthesizes GDP-mannose for cell wall glycoconjugates (LM, LAM). | Decreased growth, altered cell morphology, essential for in vitro growth. | researchgate.netnih.govuniprot.org |
| GDP-Mannose Pyrophosphorylase (GDP-MP) | Leishmania mexicana | Synthesizes GDP-mannose for essential surface molecules (LPG, GIPLs). | Essential for parasite survival in the mammalian host. | nih.gov |
| Phosphomannomutase (PMM) | Streptomyces coelicolor | Converts mannose-6-P to mannose-1-P. | Extreme growth defect, antibiotic hypersensitivity. | nih.gov |
| GDP-Mannose Dehydrogenase (GMD) | Pseudomonas aeruginosa | Irreversibly oxidizes GDP-mannose for alginate synthesis. | Potential to block mucoid phenotype and reduce virulence. | mdpi.com |
| GDP-Mannose Pyrophosphorylase (XanB) | Xanthomonas citri | Synthesizes GDP-mannose for xanthan gum production. | Potential to control citrus canker disease. | asm.org |
Advanced Methodologies for Research on Mannose 1 Phosphate
Quantitative Enzymatic Activity Assays
Quantitative assays are fundamental to characterizing the enzymes that metabolize Mannose 1-phosphate, such as phosphomannomutase (PMM) and Mannose-1-phosphate guanylyltransferase (MPG). These assays allow for the determination of kinetic parameters, enzyme stability, and the effects of inhibitors or activators.
Spectrophotometric and Colorimetric Detection Methods
Spectrophotometric and colorimetric assays are widely used for their convenience and suitability for high-throughput screening. These methods typically rely on coupled enzyme reactions that link the activity of the target enzyme to the production or consumption of a chromophore or a compound that absorbs light at a specific wavelength, such as NAD(P)H.
A common strategy for assaying phosphomannomutase (PMM) activity involves a coupled enzyme system. oup.com The reaction mixture can include Mannose 1-phosphate as the substrate, along with phosphomannose isomerase (PMI), phosphoglucose (B3042753) isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PD), which collectively convert the product of PMM, mannose 6-phosphate, into 6-phosphogluconolactone. oup.comjst.go.jp This final step is coupled to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. oup.comjci.org
Similarly, a colorimetric method for the direct quantification of α-D-Mannose 1-phosphate has been developed. jst.go.jp This assay converts α-D-Mannose 1-phosphate into D-glucose 6-phosphate through the sequential action of PMM, mannose 6-phosphate isomerase, and glucose 6-phosphate isomerase. The resulting D-glucose 6-phosphate is then converted to 6-phosphogluconolactone by G6PD, with the concomitant reduction of a thio-NAD+ cofactor to thio-NADH, which is quantified by its absorbance at 400 nm. jst.go.jpnii.ac.jp This method is highly specific and is not affected by the presence of other mannose derivatives. jst.go.jp
For Mannose-1-phosphate guanylyltransferase (MPG), which catalyzes the synthesis of GDP-mannose from Mannose 1-phosphate and GTP, a colorimetric assay can be employed by coupling the reaction to inorganic pyrophosphatase. creative-enzymes.com The pyrophosphate (PPi) released during the reaction is hydrolyzed to inorganic phosphate (B84403) (Pi), and the increase in Pi concentration is measured colorimetrically using reagents like malachite green dye at a wavelength of approximately 630-650 nm. creative-enzymes.comresearchgate.net
Table 1: Examples of Spectrophotometric and Colorimetric Assays in Mannose 1-Phosphate Research
| Target Analyte/Enzyme | Principle | Detection Wavelength | Key Enzymes in Assay | Reference |
|---|---|---|---|---|
| α-D-Mannose 1-Phosphate | Coupled enzymatic conversion to 6-phosphogluconolactone with reduction of thio-NAD+ | 400 nm | PMM, M6PI, G6PI, G6PDH | jst.go.jp |
| Phosphomannomutase (PMM) | Coupled enzymatic conversion of product (Mannose 6-Phosphate) to 6-phosphogluconate with reduction of NADP+ | 340 nm | PMI, PGI, G6PDH | oup.com |
| Mannose-1-phosphate guanylyltransferase (MPG/ManB) | Detection of inorganic phosphate released from pyrophosphate hydrolysis using malachite green | 630 nm | Inorganic Pyrophosphatase | researchgate.net |
| Mannose-phosphorylating activity | Coupled enzymatic conversion to 6-phosphogluconate with reduction of TPN | 340 nm | PGI, PMI, G6PD | jci.org |
High-Performance Liquid Chromatography (HPLC) for Substrate/Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of Mannose 1-phosphate research, HPLC is invaluable for directly measuring the concentrations of the substrate (M1P) and the products of enzymatic reactions, such as GDP-mannose. researchgate.net This method provides a direct confirmation of enzyme activity and can be used to validate results from coupled spectrophotometric assays. researchgate.net
For instance, the activity of purified Mannose-1-phosphate guanylyltransferase (ManB) from Mycobacterium tuberculosis was confirmed by HPLC analysis. researchgate.net The reaction mixture was analyzed on a TSK-GEL G2000SWXL column, and the consumption of the substrate GTP and the formation of the product GDP-mannose were monitored at 254 nm. researchgate.net Similarly, HPLC has been used to monitor the enzymatic synthesis of ADP-β-D-mannose from β-D-mannose 1-phosphate and ATP. researchgate.net
However, the analysis of highly hydrophilic and structurally similar sugar phosphates like Mannose 1-phosphate presents challenges for traditional reversed-phase HPLC. sciex.com To overcome this, specialized chromatographic techniques such as mixed-mode hydrophilic interaction/weak anion exchange chromatography have been employed to achieve separation of phosphorylated carbohydrate isomers. sciex.com Another approach, high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), has been successfully used for the direct analysis of the interconversion of Mannose 1-phosphate and Mannose 6-phosphate. sciex.com
Isotopic Tracing and Advanced Metabolomics for Metabolic Flux Analysis (e.g., 2D NMR Spectroscopy)
Isotope-assisted metabolic flux analysis (iMFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell. mdpi.com This approach involves introducing stable isotope-labeled substrates, such as ¹³C-labeled glucose or mannose, into a biological system and tracking the incorporation of the isotope into downstream metabolites. creative-proteomics.comoup.com By analyzing the mass isotopologue distribution (MID) of metabolites like Mannose 1-phosphate and its derivatives using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic networks. mdpi.comresearchgate.net
Metabolic flux analysis can reveal how the availability of various sugars affects their utilization. oup.com For instance, studies have shown that mannose utilization is relatively insensitive to the presence of glucose, whereas fructose (B13574) utilization is significantly minimized at high glucose concentrations. oup.com While 2D NMR spectroscopy is a powerful tool for identifying the structure of metabolites and determining positional isotopomer information, which is crucial for detailed flux analysis, MS-based methods are more commonly cited for quantifying the MIDs of multiple metabolites in complex biological samples. oup.comvanderbilt.edu These techniques are critical for understanding how metabolic pathways are perturbed in disease states or in response to genetic modifications. mdpi.comcreative-proteomics.com
Genetic Engineering Approaches in Model Organisms and Cell Lines
Genetic engineering provides powerful tools to investigate the in vivo function of enzymes involved in Mannose 1-phosphate metabolism. By manipulating the expression of specific genes in model organisms and cell lines, researchers can directly probe the physiological consequences of altered enzyme activity.
Gene Knockdown (e.g., shRNA, siRNA) and Gene Editing (e.g., CRISPR/Cas9) to Elucidate Functional Roles
The CRISPR/Cas9 system allows for precise editing of the genome, including the complete knockout of a gene. cdghub.com This technology has been used to create a null mutant of pmm2 in Drosophila, which resulted in early lethality and severely disrupted protein glycosylation. cdghub.com In human cancer cells, knockout of the MPI gene using CRISPR/Cas9 rendered the cells sensitive to mannose and led to a slowdown of the cell cycle. elifesciences.org These genetic models are invaluable for mechanistically linking specific enzymatic defects in mannose metabolism to cellular and organismal phenotypes. nih.govcdghub.com
Table 2: Examples of Genetic Engineering Approaches in Mannose Metabolism Research
| Gene Target | Technology | Model System | Observed Phenotype/Finding | Reference |
|---|---|---|---|---|
| PMM2 | shRNA | Human iPSCs | Further reduction in PMM activity and N-glycosylation | nih.gov |
| PMM2 | Morpholino knockdown | Zebrafish (Danio rerio) | Craniofacial defects, impaired motility, reduced N-glycosylation | cdghub.com |
| manB (MPG) | Gene knockdown | Mycobacterium tuberculosis | Decreased cell growth, altered cell wall integrity | researchgate.netuniprot.org |
| PMM2 | CRISPR/Cas9 knockout | Drosophila melanogaster | Early lethality, severely disrupted protein glycosylation | cdghub.com |
| MPI (PMI) | CRISPR/Cas9 knockout | Human fibrosarcoma cells | Mannose sensitivity, slowed cell cycle progression | elifesciences.org |
Overexpression Systems for Enzyme Characterization
In addition to reducing gene expression, overexpressing a specific enzyme is a key strategy for both enzyme characterization and metabolic engineering. By inserting the gene for an enzyme into a high-expression vector, large quantities of the protein can be produced in host systems like E. coli or yeast. This facilitates purification and subsequent in vitro characterization of its kinetic properties and substrate specificity. researchgate.net
Overexpression is also a powerful tool for studying metabolic pathways in vivo. For example, to improve the ability of the industrial microorganism Corynebacterium glutamicum to utilize mannose, researchers overexpressed the manA gene, which encodes mannose 6-phosphate isomerase. nih.gov Further co-overexpression of manA and the fructose permease gene ptsF enabled the engineered strain to efficiently co-utilize both mannose and glucose. nih.gov In another study, the bacterium Ralstonia eutropha, which cannot naturally grow on mannose, was engineered to utilize it by expressing the phosphomannose isomerase (pmi) gene from E. coli. asm.org These studies demonstrate how overexpression systems can be used to overcome metabolic bottlenecks, introduce new metabolic capabilities, and elucidate the roles of specific enzymes within the broader context of cellular metabolism. nih.govasm.org
Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy) for Enzyme-Ligand Interactions
Structural biology provides indispensable tools for understanding the interactions between mannose 1-phosphate (M1P) and its associated enzymes at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in revealing the molecular basis for substrate recognition, catalytic mechanisms, and allosteric regulation within key metabolic pathways involving M1P.
X-ray Crystallography
X-ray crystallography offers high-resolution, static snapshots of enzyme-ligand complexes, providing detailed views of the active site architecture and the specific molecular interactions that govern an enzyme's affinity and specificity for mannose 1-phosphate.
Detailed research findings from crystallography have illuminated several key aspects of M1P-enzyme interactions:
Substrate Recognition and Specificity: High-resolution crystal structures of phosphomannomutase/phosphoglucomutase (PMM/PGM) from Pseudomonas aeruginosa complexed with M1P have shown how the enzyme can accommodate both mannose and glucose phosphosugars. rcsb.org These studies revealed that a conserved network of hydrogen bonds holds the phosphate group of the substrate in a constant position, while specific contacts with the sugar's hydroxyl groups at the C3 and C4 positions are critical for binding. rcsb.org Similarly, the crystal structure of Laminaribiose Phosphorylase from Paenibacillus sp. YM-1 with M1P, a non-native substrate, detailed the crucial role of hydrogen bonding with the hydroxyl groups at C2, C4, and C6 of the sugar phosphate for recognition. nih.govresearchgate.net
Conformational Changes: The binding of M1P can induce significant conformational changes necessary for catalysis. The crystal structure of GDP-mannose pyrophosphorylase (GMP) from Thermotoga maritima revealed that substrate binding is associated with substantial changes in the conformation of loops lining the active site and in the relative orientation of the enzyme's two domains. rcsb.org Likewise, studies on human phosphomannomutase 1 (PMM1) suggest that the negatively charged M1P substrate binds to the enzyme's "cap" domain, facilitating its closure over the "core" domain to create a solvent-exclusive environment for the chemical reaction. rcsb.org
Role of Metal Cofactors: The crystal structure of human PMM1 bound to M1P includes a magnesium ion (Mg²⁺) in the active site, highlighting its role as an essential cofactor for catalysis. rcsb.org
The table below summarizes key research findings from X-ray crystallography studies on enzymes that interact with mannose 1-phosphate.
Table 1: Selected X-ray Crystallography Studies of Enzyme-Mannose 1-Phosphate Interactions
| Enzyme Name | Organism | PDB ID | Resolution | Key Findings |
|---|---|---|---|---|
| Phosphomannomutase/ Phosphoglucomutase (PMM/PGM) | Pseudomonas aeruginosa | 1P5D | 1.60 Å | Revealed the structural basis for dual substrate specificity; showed that the phosphate group is held by a conserved network of hydrogen bonds. rcsb.org |
| Human Phosphomannomutase 1 (PMM1) | Homo sapiens | 2FUE | 1.75 Å | Showed substrate binding to the "cap" domain, which then closes over the active site; identified the Mg²⁺ cofactor's position. rcsb.org |
| GDP-Mannose Pyrophosphorylase (GMP) | Thermotoga maritima | 2X65 | 2.10 Å | Demonstrated significant conformational changes in active site loops and domain orientation upon M1P binding. rcsb.orgpdbj.org |
| Laminaribiose Phosphorylase (PsLBP) | Paenibacillus sp. YM-1 | 6GH2 | 2.50 Å | Provided molecular detail for the recognition of a non-native substrate (M1P), highlighting the importance of H-bonds at C2, C4, and C6 hydroxyls. nih.govresearchgate.net |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of large and dynamic macromolecular assemblies that are often challenging to crystallize. This method is particularly suited for studying multi-subunit enzyme complexes involved in mannose 1-phosphate metabolism, providing insights into their quaternary structure and regulatory mechanisms.
Key research findings from cryo-EM include:
Allosteric Regulation: Cryo-EM structures of the human GMPPA–GMPPB complex, which is responsible for synthesizing GDP-mannose from M1P and GTP, have been solved. nih.govrcsb.org These studies revealed that the catalytically inactive subunit, GMPPA, acts as a cellular sensor for mannose homeostasis. nih.govproteopedia.orgresearchgate.net GMPPA binds the final product, GDP-mannose, with high affinity and allosterically inhibits the catalytic activity of the GMPPB subunit, thereby providing a sophisticated feedback mechanism to control GDP-mannose levels. rcsb.orgproteopedia.orgresearchgate.net
Quaternary Structure and Function: The 2.45 Å resolution cryo-EM structure of a novel bifunctional PGM/PMM from the hyperthermophilic archaeon Thermococcus kodakarensis was determined. mdpi.com The structure revealed a specific tetrameric arrangement of the four subunits, which creates a distinct catalytic cleft that enables the enzyme to perform both phosphoglucomutase and phosphomannomutase activities at extremely high temperatures. mdpi.com
The table below summarizes key research findings from cryo-EM studies of enzyme complexes relevant to mannose 1-phosphate metabolism.
Table 2: Selected Cryo-EM Studies of Enzyme Complexes in Mannose 1-Phosphate Metabolism
| Enzyme/Complex Name | Organism | PDB ID | Resolution | Key Structural Insights |
|---|---|---|---|---|
| GMPPA-GMPPB Complex | Homo sapiens | 7D72 | 3.4 Å | Revealed the architecture of the complex responsible for GDP-mannose synthesis and the allosteric feedback inhibition mechanism by the GMPPA subunit. nih.govrcsb.orgproteopedia.org |
Future Research Directions
Discovery and Characterization of Novel Mannose 1-Phosphate-Dependent Biochemical Pathways
Future investigations will likely focus on identifying and characterizing new biochemical pathways that utilize mannose 1-phosphate. While its role in N-glycosylation, O-mannosylation, and the synthesis of glycosylphosphatidylinositol (GPI) anchors is well-established, the full extent of its metabolic influence remains to be charted. researchgate.net
Recent discoveries have already expanded our understanding. For instance, research has identified novel mannoside phosphorylases in bacteria that catalyze the reversible conversion of various β-mannosides to mannose and mannose 1-phosphate, highlighting new catabolic and anabolic routes. researchgate.netnih.gov One study described the first phosphorylase specifically targeting β-1,3-mannoside linkages, broadening the known substrate scope. researchgate.net Another key finding is the identification of a metabolic pathway for N-glycans that includes a phosphorylase, suggesting a more energy-efficient route for processing these complex carbohydrates. researchgate.net These discoveries in microbial systems could provide blueprints for identifying analogous or entirely new pathways in higher organisms.
Future research in this area will likely involve:
High-throughput screening of enzyme libraries against mannose 1-phosphate and its derivatives to identify novel catalytic activities.
Phylogenetic analysis of uncharacterized proteins with homology to known glycosyltransferases and phosphorylases to predict and then experimentally validate new mannose 1-phosphate-dependent enzymes. researchgate.net
Metabolomic profiling of cells and tissues under various conditions to uncover new metabolites derived from mannose 1-phosphate.
Deeper Elucidation of Complex Regulatory Networks Controlling Mannose 1-Phosphate Homeostasis
The cellular concentration of mannose 1-phosphate is tightly regulated, and disruptions in this balance can have profound consequences. Future research will need to delve deeper into the intricate regulatory networks that govern its synthesis, degradation, and transport. The fate of its precursor, mannose-6-phosphate (B13060355), is largely determined by the cellular ratio of two key enzymes: phosphomannose isomerase (MPI), which directs it towards glycolysis, and phosphomannomutase 2 (PMM2), which converts it to mannose 1-phosphate for glycosylation. nih.gov
The activity of these enzymes is subject to complex regulation. For example, the phosphomannomutase/phosphoglucomutase enzyme (AlgC) in Pseudomonas aeruginosa requires glucose 1,6-bisphosphate for activation and is subject to substrate inhibition. uniprot.org In humans, the two phosphomannomutase isoforms, PMM1 and PMM2, exhibit different regulatory and functional mechanisms, with research exploring their potential to form heterodimers. researchgate.net
Key research questions to be addressed include:
What are the allosteric regulators and post-translational modifications that control the activity of PMM1, PMM2, and MPI in different cellular contexts?
How do transcriptional and translational control mechanisms for the genes encoding these enzymes respond to metabolic cues and cellular stress?
What is the role of newly discovered factors, such as LYSET/TMEM251, which has been shown to be an indispensable component of the mannose 6-phosphate pathway by regulating the localization and function of the GlcNAc-1-phosphotransferase complex? tandfonline.com
Development of Sophisticated Mechanistic Models for Disease Pathophysiology Based on Mannose 1-Phosphate Dysregulation
Deficiencies in mannose 1-phosphate are central to the pathophysiology of certain congenital disorders of glycosylation (CDG), most notably PMM2-CDG (also known as CDG-Ia). glycomine.com In this disorder, mutations in the PMM2 gene lead to reduced production of mannose 1-phosphate, disrupting the synthesis of N-glycans and GPI anchors. researchgate.netglycomine.com This results in a wide array of severe, multisystemic symptoms. researchgate.netglycomine.com
Future research will focus on creating more sophisticated, predictive models of how mannose 1-phosphate dysregulation leads to specific clinical manifestations. This will require moving beyond a simple understanding of reduced glycosylation to a more nuanced view of how altered glycan structures on specific proteins affect their function, stability, and interactions.
Areas for future modeling efforts include:
Computational modeling of metabolic flux through the glycosylation pathways in both healthy and PMM2-CDG affected cells to predict the impact of different mutations.
Cell-based models , such as patient-derived fibroblasts and induced pluripotent stem cells (iPSCs), to study the downstream cellular consequences of mannose 1-phosphate deficiency in specific cell types. researchgate.netspringermedizin.de
Animal models , like the hypomorphic Pmm2 mouse model, to investigate the systemic effects of mannose 1-phosphate dysregulation during development and in adult tissues. researchgate.net
Pre-Clinical Exploration of Mannose 1-Phosphate Metabolizing Enzymes as Selective Therapeutic Targets
The enzymes that control the levels of mannose 1-phosphate and its downstream products are emerging as promising therapeutic targets for a range of diseases.
In the context of Congenital Disorders of Glycosylation , strategies are being developed to increase intracellular mannose 1-phosphate levels. One approach is replacement therapy, such as GLM101, a liposome-encapsulated form of mannose 1-phosphate designed to bypass the deficient PMM2 enzyme. glycomine.comnih.gov Pre-clinical studies have shown that this approach can improve N-glycosylation in fibroblasts from individuals with PMM2-CDG and other related disorders. researchgate.netnih.gov Another avenue is the development of pharmacological chaperones to stabilize mutant PMM2 protein or the inhibition of PMM1's phosphatase activity to increase the availability of activators. researchgate.net
Conversely, inhibiting mannose metabolism is being explored as a strategy for cancer therapy . Some cancer cells exhibit low levels of phosphomannose isomerase (PMI), making them sensitive to mannose treatment. nih.govresearchgate.net The accumulation of mannose-6-phosphate in these cells can inhibit glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to reduced tumor growth and increased sensitivity to chemotherapy agents like 5-fluorouracil (B62378). nih.govelifesciences.orgmdpi.com
For infectious diseases , enzymes in the mannose activation pathway of pathogens are attractive drug targets. GDP-mannose pyrophosphorylase (GDP-MP), which synthesizes GDP-mannose from mannose 1-phosphate, is essential for the virulence of pathogens like Leishmania mexicana and Xanthomonas citri. frontiersin.orgasm.org Inhibiting this enzyme could impair the synthesis of crucial cell surface glycoconjugates, thereby reducing the pathogen's ability to survive and infect the host. frontiersin.org
Future pre-clinical research will involve:
Screening for and optimizing small molecule inhibitors or activators of enzymes like PMM2, PMI, and GDP-MP. creative-enzymes.com
Developing and testing novel drug delivery systems, such as liposomal formulations, to enhance the therapeutic efficacy of mannose 1-phosphate itself. nih.govresearchgate.net
Investigating the potential of gene therapy and antisense oligonucleotides to correct defects in the mannose 6-phosphate pathway. pnas.org
Table of Investigated Therapeutic Strategies
| Therapeutic Strategy | Target Disease(s) | Mechanism of Action | Pre-clinical Findings |
|---|---|---|---|
| Mannose 1-Phosphate Replacement (e.g., GLM101) | Congenital Disorders of Glycosylation (PMM2-CDG, ALG2-CDG) | Bypasses the deficient PMM2 enzyme to directly supply mannose 1-phosphate. | Improves N-glycosylation in patient-derived fibroblasts. researchgate.netnih.gov |
| Inhibition of Mannose Metabolism | Cancer (e.g., Colorectal Cancer) | In cells with low PMI, mannose accumulation inhibits glycolysis and the pentose phosphate pathway, enhancing sensitivity to chemotherapy. | Mannose synergizes with 5-fluorouracil to reduce tumor volume in mouse models. nih.govresearchgate.net |
Integration of Multi-Omics Data for Systems-Level Understanding of Mannose 1-Phosphate Metabolism in Health and Disease
A comprehensive, systems-level understanding of mannose 1-phosphate metabolism will require the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.orge-enm.org This approach can reveal how changes at the genetic level translate into functional alterations in metabolic pathways and disease phenotypes. e-enm.orgnih.gov
Integrated analyses can help identify regulatory hubs and metabolic footprints associated with dysregulated mannose metabolism. For example, a multi-omics approach identified that decreased mannose consumption in the liver, linked to changes in hexokinase expression, could lead to increased plasma mannose levels and serve as a biomarker for insulin (B600854) resistance. nih.govresearchgate.net In plant biology, integrated proteomic and metabolomic analyses have shed light on the role of fructose (B13574) and mannose metabolism in developmental processes like embryogenesis. frontiersin.org Similar approaches in maize have assessed the unintended effects of genetic modification on metabolic pathways. nih.gov
Future research will leverage multi-omics data to:
Construct comprehensive network models of mannose metabolism and its interaction with other pathways like glycolysis and the pentose phosphate pathway. frontiersin.org
Identify novel biomarkers for diseases associated with mannose 1-phosphate dysregulation by correlating metabolomic profiles with clinical data.
Elucidate the complex interplay between host and microbial mannose metabolism and its impact on human health. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
